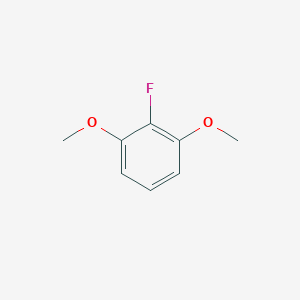

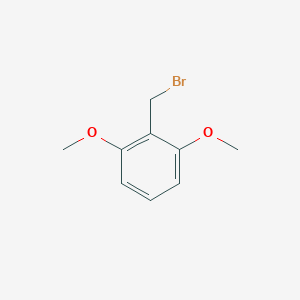

2-(Bromomethyl)-1,3-dimethoxybenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related derivatives such as 1-(bromomethyl)-3,5-dimethoxybenzene involves a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid. This process is characterized by its efficiency and is essential for producing crucial intermediates for natural product formation and potentially novel anti-cancer agents (Saeed et al., 2024).

Molecular Structure Analysis

The molecular structure of related compounds like 1-(bromomethyl)-3,5-dimethoxybenzene has been fully characterized using spectroscopic techniques and single crystal X-ray diffraction, revealing a monoclinic symmetry with specific dimensions. Such detailed structural analysis aids in understanding the compound's chemical behavior and reactivity (Saeed et al., 2024).

Chemical Reactions and Properties

Chemical reactions involving "2-(Bromomethyl)-1,3-dimethoxybenzene" and its derivatives highlight the compound's versatility. For example, its use in regioselective bromination and conversion into sulfur-functionalized benzoquinones demonstrates its reactivity and potential in synthesizing complex organic molecules (Aitken et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Conversion into Sulfur-functionalised Benzoquinones :

- Researchers examined the bromination of similar dimethoxybenzene compounds and isolated different bromination products. One of these products, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, was converted into new sulfur-containing quinone derivatives, which could imply potential applications in synthesizing sulfur-based compounds or quinone derivatives for various chemical and pharmaceutical purposes (Aitken, Jethwa, Richardson, & Slawin, 2016).

Fullerene Modification :

- The reaction of [60]fullerene with o-quinodimethane species generated from a related compound was studied. This involved isolating and characterizing bisadducts, which suggests applications in materials science, particularly in modifying fullerenes for various nanotechnological applications (Nakamura, O-kawa, Matsumoto, & Nishimura, 2000).

Hyperbranched Polyether Synthesis :

- A compound with a bromomethyl group underwent self-condensation to produce hyperbranched polymers. The study revealed that both O-alkylation and C-alkylation occur during polymerization. These polymers, containing numerous phenolic hydroxyl groups, could be modified further, suggesting applications in developing new polymeric materials with customizable properties (Uhrich, Hawker, Fréchet, & Turner, 1992).

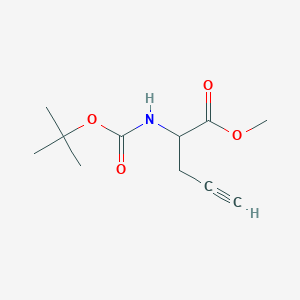

Protecting Groups for Amino Acid Derivatives :

- A new protecting group for acyclic amino acid derivatives was introduced and could be removed via de-alkylation. This research is relevant to peptide and protein chemistry, where protecting groups are crucial for synthesizing complex biomolecules (Tayama, Takedachi, Iwamoto, & Hasegawa, 2012).

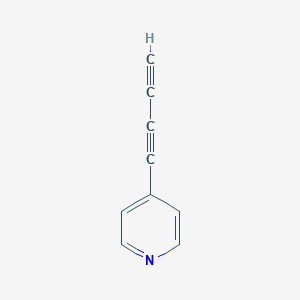

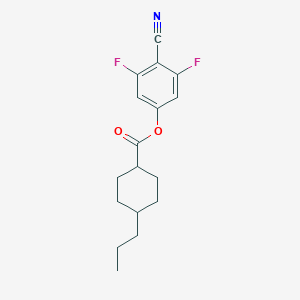

Liquid Crystal Synthesis :

- A method for synthesizing substituted tetraoxa[8]circulenes based on alkylation of a related compound with acetylides was reported. Some of these compounds showed liquid crystal behavior, indicating potential applications in display technologies and materials science (Eskildsen, Reenberg, & Christensen, 2000).

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes studying its LD50, safety measures to be taken while handling it, and its environmental impact.

Zukünftige Richtungen

This involves understanding the current state of research on the compound and identifying potential areas for future research.

Analyzing all relevant papers involves a thorough literature survey. The papers are read, understood, and summarized. The findings from different papers are compared and contrasted.

The formatting requirements are followed while writing the report. Each section of the report corresponds to a subheading, and the information under each subheading is written in paragraph format. The report is properly referenced, and care is taken to avoid plagiarism.

I hope this general approach helps you in your study of “2-(Bromomethyl)-1,3-dimethoxybenzene”. If you have specific questions about any of these aspects, feel free to ask!

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAOHKNCTGIDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574100 | |

| Record name | 2-(Bromomethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1,3-dimethoxybenzene | |

CAS RN |

169610-52-0 | |

| Record name | 2-(Bromomethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

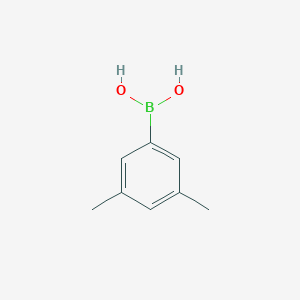

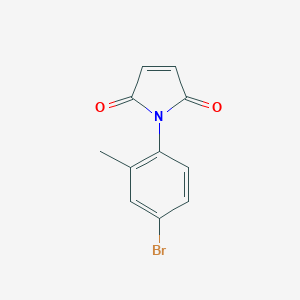

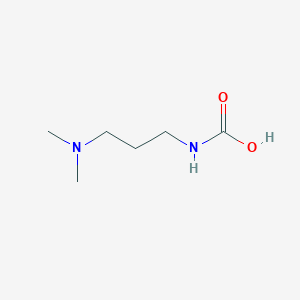

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.